![molecular formula C25H25BrN4O2 B2840595 N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326869-85-5](/img/structure/B2840595.png)
N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide” is a complex organic molecule. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It’s worth noting that the specific compound you’re asking about isn’t directly mentioned in the literature I found, but there are related compounds that have been studied .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis . Unfortunately, the specific structure of your compound isn’t directly mentioned in the literature I found.Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing novel chemical entities with structural similarities or components that might relate to the specific compound . These studies often employ various synthetic routes to introduce different functional groups, aiming to explore the resultant compounds' potential biological or physical properties.
- Synthetic Routes and Characterization : One study focused on the synthesis and insecticidal activity of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings, highlighting the methodological approaches to crafting compounds with potential insecticidal properties (Qi et al., 2014). Another research explored the synthesis and characterization of Celecoxib derivatives, targeting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Biological Applications
The potential biological or therapeutic applications of synthesized compounds closely resembling the structure of interest are a significant area of research. These studies aim to evaluate the compounds' efficacy in various bioactivities, including antimicrobial, anti-inflammatory, and anticancer activities.
- Biological Activities : Research has been conducted on compounds for their potential use in regulating inflammatory diseases through docking studies, suggesting avenues for biomedical applications (Ryzhkova et al., 2020). Another study synthesized bulky bis(pyrazolyl)palladium complexes and evaluated their catalytic activity in Suzuki–Miyaura cross-coupling reactions, indicating their utility in synthetic chemistry and potential pharmaceutical applications (Ocansey et al., 2018).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Research : Investigations into the antimicrobial and anticancer properties of novel synthesized compounds are crucial. For instance, compounds have been explored for their in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts, demonstrating the therapeutic potential of these chemical entities (Asegbeloyin et al., 2014).
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-18-3-9-21(26)10-4-18/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUABWQRZPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

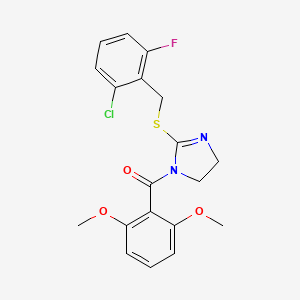
![N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840513.png)
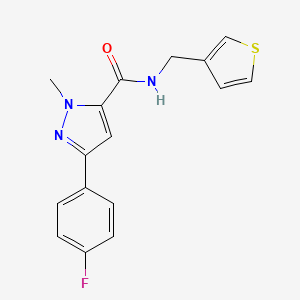

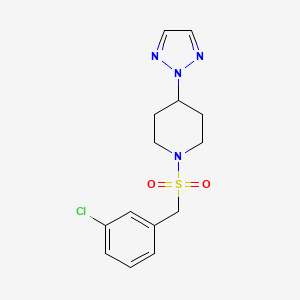
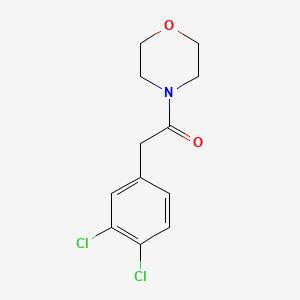
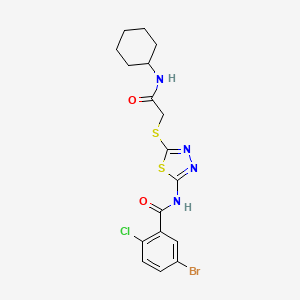
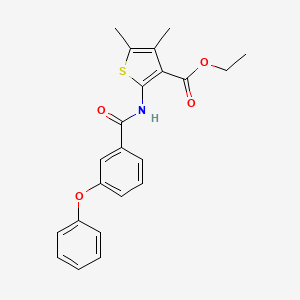
![2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2840527.png)
![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B2840528.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

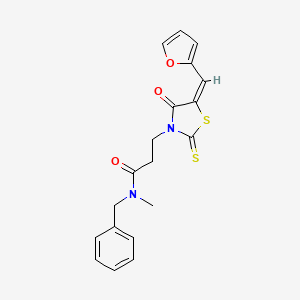
![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)